molecular formula C7H15Cl2N3 B2967134 (3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride CAS No. 2445792-90-3

(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2967134
CAS No.: 2445792-90-3
M. Wt: 212.12
InChI Key: ZZGXTSDVEJASJT-UHFFFAOYSA-N
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Description

(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the propan-2-yl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent alkylation and amination steps introduce the propan-2-yl and methanamine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of (3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its imidazole ring and attached functional groups make it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6(2)10-5-9-4-7(10)3-8;;/h4-6H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXTSDVEJASJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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